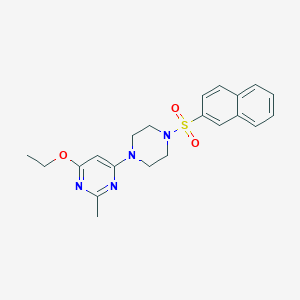![molecular formula C17H17FN2O2S B2758494 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-91-9](/img/structure/B2758494.png)
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Benzimidazole derivatives, including those with fluorobenzyl and isopropylsulfonyl groups, are synthesized through multi-step chemical reactions, showcasing their versatility in organic synthesis. For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involved cyclization, N-alkylation, hydrolyzation, and chlorination processes, highlighting the intricate chemistry behind creating such compounds (Huang Jin-qing, 2009). Additionally, the use of fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles, including benzimidazole derivatives, demonstrates the innovative approaches in developing fluorinated organic compounds with potential applications in medicinal chemistry (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014).
Medicinal Chemistry and Biological Activities
Benzimidazole derivatives exhibit a wide range of biological activities. For instance, a study on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings revealed that these compounds showed significant bioactivities. This includes very good ABTS scavenging activities and notable DPPH scavenging activity, indicating their potential as antioxidant agents (E. Menteşe, S. Ülker, B. Kahveci, 2015). Another research focused on the antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives against ortho- and paramyxoviruses, demonstrating the therapeutic potential of benzimidazole derivatives in treating viral infections (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).
Mécanisme D'action
Target of Action
The primary target of this compound is the proton pump (H+, K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid levels.
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It works by competitively inhibiting the function of the proton pump. It is a reversible antagonist, meaning it can bind and unbind from the proton pump, allowing for control over the duration and intensity of its effects .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of gastric acid production, leading to a decrease in the acidity of the stomach. The downstream effects can include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Result of Action
The result of the compound’s action is a potent inhibition of gastric acid secretion. This can provide relief from acid-related conditions by reducing the acidity of the stomach. Its maximum efficacy is reported to be more potent and its duration of action much longer than those of traditional proton pump inhibitors (PPIs) .
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOKVINALXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

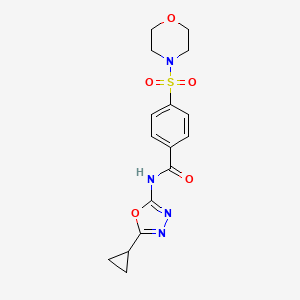
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)


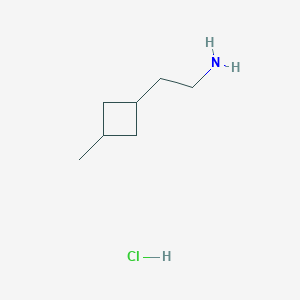
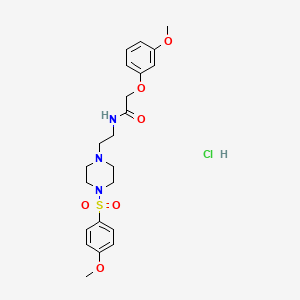
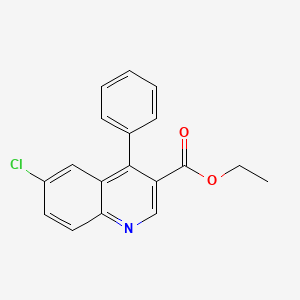
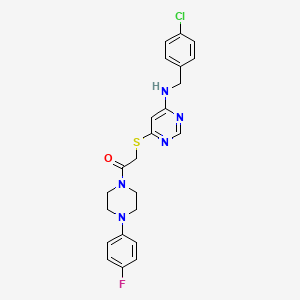
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)


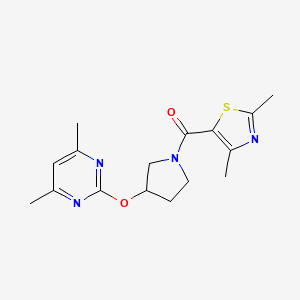
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)
